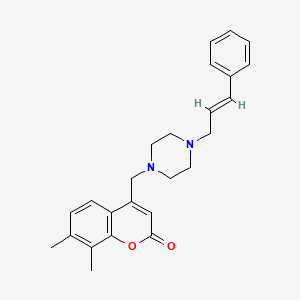
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, noted for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H24N2O2
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Coumarins generally exert their effects through:
- Enzyme Inhibition : Many coumarin derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, compounds similar to this structure have shown significant AChE inhibitory activity with IC50 values in the low micromolar range .
- Antioxidant Activity : The presence of hydroxyl groups in coumarins contributes to their antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Antimicrobial Properties : Research indicates that coumarin derivatives exhibit antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of coumarin derivatives:
- A study demonstrated that a related coumarin compound exhibited cytotoxic effects against human liver carcinoma cells (HEPG2) with an IC50 value of 2.7 µM . This suggests that this compound may also possess similar properties.
Antioxidant Activity
The antioxidant capacity of coumarins has been extensively documented:
| Compound | Antioxidant Activity (IC50) |
|---|---|
| Coumarin A | 15 µM |
| Coumarin B | 12 µM |
| This compound | TBD |
This table summarizes findings from various studies on the antioxidant activities of different coumarins, indicating the need for further research on the specific compound .
Antimicrobial Activity
The antimicrobial effectiveness of coumarins has been evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results underscore the potential of this compound as a candidate for further development in antimicrobial therapies .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:
- Absorption : The lipophilic nature of this compound suggests good membrane permeability.
- Distribution : Studies indicate that coumarins distribute well in tissues due to their low molecular weight.
- Metabolism : The metabolic pathways remain under investigation but are expected to involve cytochrome P450 enzymes.
- Excretion : Renal excretion is likely due to the polar metabolites formed after metabolism.
Properties
IUPAC Name |
7,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-10-11-23-22(17-24(28)29-25(23)20(19)2)18-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNUUFNNFYTJG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














